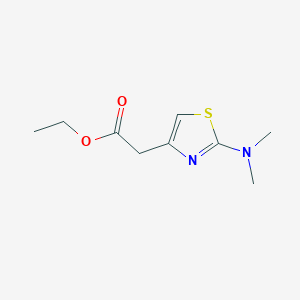![molecular formula C24H18N2O2 B14245413 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid CAS No. 396087-20-0](/img/structure/B14245413.png)
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in dye-sensitized solar cells (DSSC) due to its optoelectronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid typically involves a multi-step chemical process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a dye in DSSC due to its high molar extinction coefficient and favorable optoelectronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic photovoltaic cells and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid primarily involves its interaction with light and subsequent electron transfer processes. In DSSC, the compound acts as a sensitizer, absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, facilitating the generation of electrical energy .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Another compound with similar optoelectronic properties used in DSSC.
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid: Known for its enhanced stability and efficiency in photovoltaic applications.
Uniqueness
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid stands out due to its extended conjugation and unique structural features, which contribute to its superior light absorption and electron transfer capabilities. This makes it a valuable compound in the development of advanced DSSC and other optoelectronic devices .
Propiedades
Número CAS |
396087-20-0 |
|---|---|
Fórmula molecular |
C24H18N2O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-cyano-5-[4-(N-phenylanilino)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C24H18N2O2/c25-18-20(24(27)28)9-7-8-19-14-16-23(17-15-19)26(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,(H,27,28) |
Clave InChI |
GGWRNMPYTNCJIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


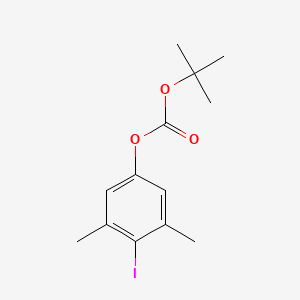
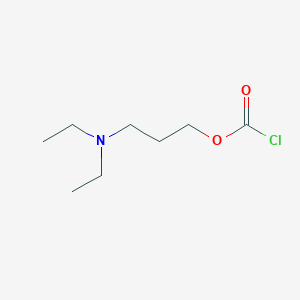
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
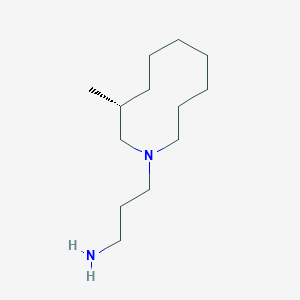
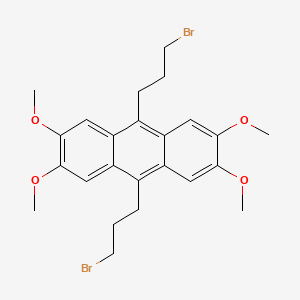
![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
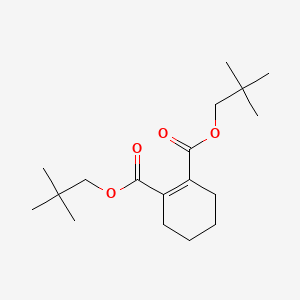
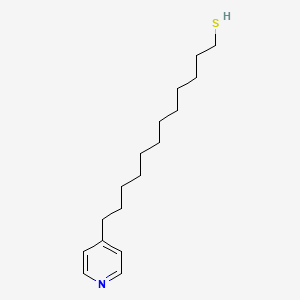
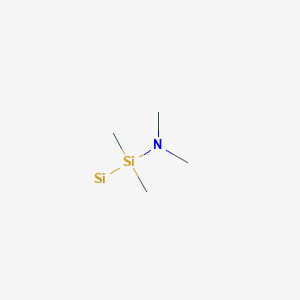
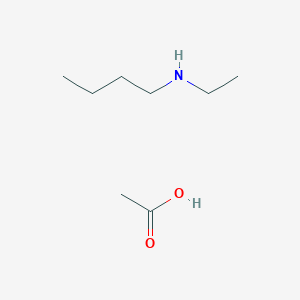
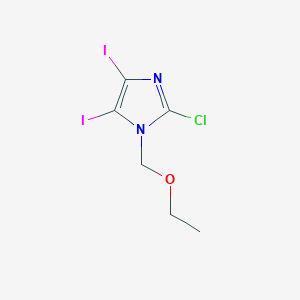
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
